molecular formula C8H11Cl2N3 B2861418 {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride CAS No. 2225154-13-0

{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride

Cat. No. B2861418
M. Wt: 220.1
InChI Key: APYVJBRYKVRQCV-UHFFFAOYSA-N
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Description

“{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride” is a chemical compound with the molecular weight of 147.18 . It is also known as "1- (1-Methylpyrrolidin-2-yl)methanamine dihydrochloride" . It is used as an intermediate in drug discovery .


Synthesis Analysis

The synthesis of “{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride” and its derivatives has been reported in various studies . For instance, one study reported the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors .


Molecular Structure Analysis

The InChI code for “{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride” is 1S/C8H9N3.2ClH/c9-4-6-5-11-8-7 (6)2-1-3-10-8;;/h1-3,5H,4,9H2, (H,10,11);2*1H . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 chlorine atoms in the molecule .

It is stored at a temperature of 4 degrees Celsius . The compound’s physical form and storage temperature suggest that it is stable under normal conditions .

Safety And Hazards

The safety information for “{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1H-pyrrolo[2,3-b]pyridin-6-ylmethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-5-7-2-1-6-3-4-10-8(6)11-7;;/h1-4H,5,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYVJBRYKVRQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine dihydrochloride

CAS RN

2225154-13-0
Record name {1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride
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